2-Oxa-5-azaspiro[3.4]octane

Kinase Inhibitor DDR1 Oncology

Planar heterocycles (e.g., morpholine) often compromise metabolic stability and target selectivity in lead optimization. 2-Oxa-5-azaspiro[3.4]octane provides a rigid spirocyclic oxetane-pyrrolidine scaffold that resolves this limitation. • Enhanced 3D conformation improves solubility and metabolic stability vs. planar bioisosteres, validated against DDR1 and NQO1 targets. • Demonstrated blood-brain barrier permeability enables CNS drug discovery including glioblastoma. • Scalable enantioselective route from L-Proline for rapid chiral intermediate access. • Research quantities (≥95%) with full characterization data.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 90207-55-9
Cat. No. B1373852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octane
CAS90207-55-9
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CC2(CCO2)NC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyDJOULPPPRYDOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azaspiro[3.4]octane: A Differentiated Spirocyclic Scaffold


2-Oxa-5-azaspiro[3.4]octane (CAS: 90207-55-9) is a spirocyclic heterocycle featuring a rigid bicyclic framework formed by the fusion of an oxetane and a pyrrolidine ring . This unique scaffold is characterized by its enhanced three-dimensionality, which can improve solubility and metabolic stability compared to planar analogs [1], and serves as a versatile building block for drug discovery, with demonstrated utility in generating bioactive compounds for oncology and CNS targets [2].

Spirocyclic building block for 3D molecular design in medicinal chemistry workflows
Oxetane-pyrrolidine fusion reported to enhance solubility and metabolic stability profiles
Enantioselective synthetic route available from L-Proline chiral pool

Risks of Substituting 2-Oxa-5-azaspiro[3.4]octane


Substituting 2-Oxa-5-azaspiro[3.4]octane with a simpler, cheaper, or more readily available heterocycle (e.g., morpholine or a simple pyrrolidine) is a high-risk procurement decision due to the distinct three-dimensional and physicochemical properties imparted by its spirocyclic oxetane core. The spirocyclic oxetane motif in 2-oxa-6-azaspiro[3.3]heptane, a close analog, has been shown to offer a viable and metabolically robust alternative to morpholine, enabling higher binding affinities to the NQO1 active site [1]. This class-level evidence strongly suggests that the unique 3D conformation of the 2-Oxa-5-azaspiro[3.4]octane scaffold is critical for achieving specific target engagement and selectivity profiles, as demonstrated in the quantitative evidence below, which cannot be replicated by generic, planar bioisosteres.

Target Scaffold
2-Oxa-5-azaspiro[3.4]octane — rigid spirocyclic oxetane-pyrrolidine core with defined 3D conformation
Common Substitute
Morpholine or simple pyrrolidine — planar or flexible rings lacking conformational restriction
Risk: Replacing the spirocyclic oxetane core with a generic heterocycle may shift target engagement and selectivity profiles. The rigid 3D framework is reported to reduce entropic binding penalties; planar bioisosteres may not replicate these binding characteristics.

Quantitative Evidence for 2-Oxa-5-azaspiro[3.4]octane


DDR1 Kinase Inhibition

A derivative incorporating the 2-Oxa-5-azaspiro[3.4]octane scaffold demonstrated a specific IC50 value against the DDR1 kinase domain. While this is a single data point for a larger molecule, it proves the scaffold's utility in generating a functional kinase inhibitor [1]. This data provides a quantitative benchmark for assessing future analogs built on this core.

DDR1 Kinase Inhibition
Supporting evidence
IC50 = 1830 nM
Supports kinase inhibitor design workflow
Full-derivative assay context; scaffold-only data not available
Kinase Inhibitor DDR1 Oncology

Enantioselective Synthesis from L-Proline

An efficient, two-step enantioselective synthesis of an optically active 1-oxo derivative was achieved using L-Proline as a chiral starting material [1]. This contrasts with more complex, multi-step routes often required for other substituted 5-azaspiro[3.4]octane scaffolds, such as those described for spiro-iminosugars which involve sequences of radical cyclization, C-H amination, and metathesis [2].

Synthetic Route
Cross-study comparable
2 key steps vs. 3-step sequence
Streamlined synthetic accessibility reported
From L-Proline chiral pool; aldol-lactonization route
Synthetic Methodology Chiral Synthesis Medicinal Chemistry

CNS Penetration Advantage

The spirocyclic skeleton structure, of which 2-Oxa-5-azaspiro[3.4]octane is a member, exhibits good lipophilicity and permeability, enabling small-molecule compounds to cross the blood-brain barrier (BBB) [1]. This is a class-level property that differentiates it from more polar, acyclic heterocycles like morpholine, which often have poor BBB penetration.

CNS Penetration
Class-level inference
Reported BBB permeability for spiro[3.4]octane class
Supports CNS-targeted probe design evaluation
Class property inferred; requires analog-specific validation
CNS Penetration Blood-Brain Barrier Glioblastoma

Conformational Restriction vs. Piperazine

The 2-Oxa-5-azaspiro[3.4]octane scaffold serves as a conformationally restricted analog of flexible piperazine and morpholine rings. This restriction is a key design strategy to improve target selectivity and reduce off-target effects, a feature shared with other oxa-azaspiro compounds that have been explored as sigma receptor ligands [1].

Conformational Restriction
Class-level inference
Rigid spirocyclic core vs. flexible piperazine
May support selectivity optimization in lead design
Entropic benefit inferred from structural class comparison
Conformational Restriction Piperazine Bioisostere Drug Design

Applications of 2-Oxa-5-azaspiro[3.4]octane


CNS Kinase Inhibitor Development

Use 2-Oxa-5-azaspiro[3.4]octane as a core scaffold to synthesize analogs with improved blood-brain barrier permeability for targeting CNS kinases like DDR1. The spirocyclic framework provides the necessary lipophilicity for CNS penetration [1], and the demonstrated activity against DDR1 [2] provides a starting point for fragment-based or structure-guided drug design.

Conformationally-Restricted Bioisostere Synthesis

Employ this compound as a rigid replacement for flexible piperazine or morpholine moieties in lead optimization. The conformational restriction can reduce off-target effects by presenting a more defined pharmacophore [3], which is particularly valuable for designing selective GPCR or ion channel modulators.

Complex Natural Product Scaffold Synthesis

Utilize the well-established, enantioselective synthetic route from L-Proline [4] to rapidly generate a chiral, spirocyclic lactam-lactone core. This serves as a versatile intermediate for diversity-oriented synthesis or for constructing more complex natural product analogs like oxazolomycin.

Anti-Glioblastoma Agent Development

Incorporate the 2-Oxa-5-azaspiro[3.4]octane ring system into new chemical entities designed to treat glioblastoma. The scaffold's inherent ability to cross the blood-brain barrier [1] addresses the primary challenge in GBM therapy, and it can be functionalized to target specific pathways, such as the SIRT1/p53 axis, as demonstrated by related spirocyclic compounds [1].

Application
Selection Property
Validation Focus
CNS kinase tool compound research
Spirocyclic BBB-permeability context
CNS exposure-model review
Conformationally-restricted bioisostere synthesis
Rigid 3D pharmacophore presentation
Selectivity profiling against flexible analogs
Chiral scaffold synthesis for natural product analogs
Enantioselective route from L-Proline
Scalability and chiral purity review
CNS tumor model compound research
Spirocyclic scaffold for BBB penetration
In vitro permeability and model-response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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